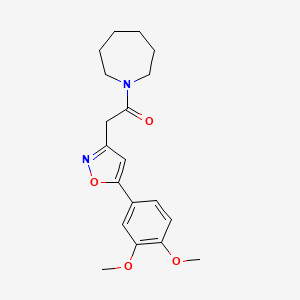

1-(Azepan-1-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone

Description

Properties

IUPAC Name |

1-(azepan-1-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-23-16-8-7-14(11-18(16)24-2)17-12-15(20-25-17)13-19(22)21-9-5-3-4-6-10-21/h7-8,11-12H,3-6,9-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKGEMWQDRGLBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)N3CCCCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone typically involves multi-step organic reactions. One possible synthetic route could include:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction.

Formation of the Azepane Ring: The azepane ring can be synthesized through a ring-closing reaction involving a suitable precursor.

Final Coupling: The final step involves coupling the isoxazole and azepane intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally or functionally related molecules, focusing on substituent effects, heterocyclic systems, and physicochemical properties. Key comparisons are outlined below:

Isoxazole-Based Ethanone Derivatives

- 1-[5-(3-Chlorophenyl)-isoxazol-3-yl]-ethanone (): Structural Difference: The 3-chlorophenyl group replaces the 3,4-dimethoxyphenyl group. Impact: Chlorine’s electron-withdrawing nature reduces electron density in the aromatic ring compared to methoxy’s electron-donating effects. This alters reactivity in electrophilic substitutions and may affect binding affinity in biological targets.

Triazole-Based Thioether Ethanones

- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Structural Difference: A triazole-thioether replaces the isoxazole, with fluorophenyl and sulfonylphenyl substituents. The thioether linkage may confer greater metabolic stability compared to the ethanone bridge.

Dimethoxyphenyl-Substituted Heterocycles

- 2-((5-(2,4- and 3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids (): Structural Difference: Triazole-thioacetic acids with varying methoxy positions (2,4 vs. 3,4). Impact: The 3,4-dimethoxy substitution (as in the target compound) increases steric hindrance near the aromatic ring compared to 2,4-substitution.

β-O-4 Lignin Model Compounds

- 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone (): Structural Difference: Contains a β-O-4 ether linkage instead of an isoxazole. Reactivity: The 3,4-dimethoxyphenyl group in this compound undergoes rapid β-O-4 bond cleavage under mild basic conditions (KOtBu/tBuOH), yielding 3,4-dimethoxybenzoic acid. This highlights the lability of dimethoxyphenyl-containing structures in alkaline environments, a consideration for the target compound’s stability.

Data Tables

Table 1: Structural and Functional Comparison of Related Compounds

Key Research Findings

Heterocycle Influence : Isoxazoles offer greater rigidity and metabolic resistance compared to triazoles, which may undergo oxidative degradation.

Stability Considerations : Alkaline conditions may degrade dimethoxyphenyl-containing compounds, as seen in lignin model systems.

Biological Activity

1-(Azepan-1-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 270.31 g/mol

- Structure : The compound features an azepane ring and an isoxazole moiety substituted with a dimethoxyphenyl group, which may contribute to its biological activity.

Biological Activity Overview

1-(Azepan-1-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone has shown various biological activities in preliminary studies, including:

- Antioxidant Activity : Exhibits significant free radical scavenging properties.

- Antitumor Effects : Preliminary studies suggest potential cytotoxicity against various cancer cell lines.

- Neurological Implications : Potential neuroprotective effects have been observed in models of neurodegenerative diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways that are crucial for cancer cell survival.

- Modulation of Signaling Pathways : The compound is thought to interact with signaling pathways related to apoptosis and cell proliferation.

- Antioxidant Mechanisms : By scavenging free radicals, it may help mitigate oxidative stress in cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | IC50 values indicating strong scavenging ability | PubChem |

| Antitumor | Cytotoxicity against HeLa and MCF7 cells | DrugBank |

| Neuroprotection | Reduced neuronal death in oxidative stress models | PubChem |

Case Study 1: Antitumor Activity

In a study conducted on various cancer cell lines, 1-(Azepan-1-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone demonstrated notable cytotoxic effects. The compound was tested against HeLa (cervical cancer) and MCF7 (breast cancer) cells, showing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to apoptosis induction through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress. The results indicated that treatment with the compound reduced neuronal death and preserved mitochondrial function, suggesting its potential utility in conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.